

# structure elucidation of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

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## Compound of Interest

Compound Name: 4-Chloro-1-(2-chlorophenyl)-1-oxobutane

CAS No.: 103906-66-7

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An In-depth Technical Guide to the Structure Elucidation of **4-Chloro-1-(2-chlorophenyl)-1-oxobutane**

## Introduction

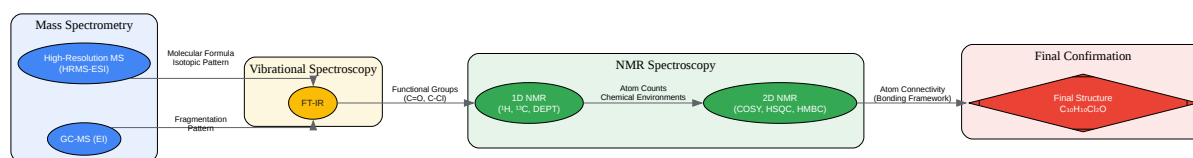
In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is a foundational prerequisite for understanding its reactivity, biological activity, and potential applications. **4-Chloro-1-(2-chlorophenyl)-1-oxobutane** (Molecular Formula:  $C_{10}H_{10}Cl_2O$ ) is a halogenated aromatic ketone that serves as a potential intermediate in the synthesis of more complex molecules. Its structure, featuring a chlorinated butyl chain and a chlorinated phenyl ring attached to a carbonyl group, presents a distinct set of analytical challenges and opportunities.

This guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. We will proceed not by a rigid checklist, but by a logical, synergistic workflow that mimics the investigative process in a modern analytical laboratory. Each analytical step is chosen for the specific piece of the structural puzzle it reveals, with the

data from each technique corroborating and refining the conclusions drawn from the others. This self-validating system ensures the highest confidence in the final structural assignment.

## Part 1: The Elucidation Workflow - A Strategic Overview

The structure elucidation of an unknown compound is a systematic process of deduction. Our strategy begins with determining the fundamental molecular properties and progressively builds up to the complete three-dimensional arrangement of atoms.



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Caption: A logical workflow for structure elucidation.

## Part 2: Mass Spectrometry - Defining the Molecular Boundaries

The initial and most critical step is to determine the molecular weight and elemental composition. This is best achieved using a combination of soft and hard ionization mass spectrometry techniques.

### High-Resolution Mass Spectrometry (HRMS)

Causality: We employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like an Orbitrap or TOF) to determine the accurate mass of the molecular ion. ESI is

a soft ionization technique that minimizes fragmentation, ensuring the predominant species observed is the protonated molecule,  $[M+H]^+$ . The high resolution allows for the calculation of a unique elemental formula.

Expected Data: For  $C_{10}H_{10}Cl_2O$ , the expected monoisotopic mass is 216.0109. The presence of two chlorine atoms creates a characteristic isotopic pattern for the molecular ion cluster due to the natural abundance of  $^{35}Cl$  (75.8%) and  $^{37}Cl$  (24.2%). This pattern is a definitive indicator for the number of chlorine atoms.

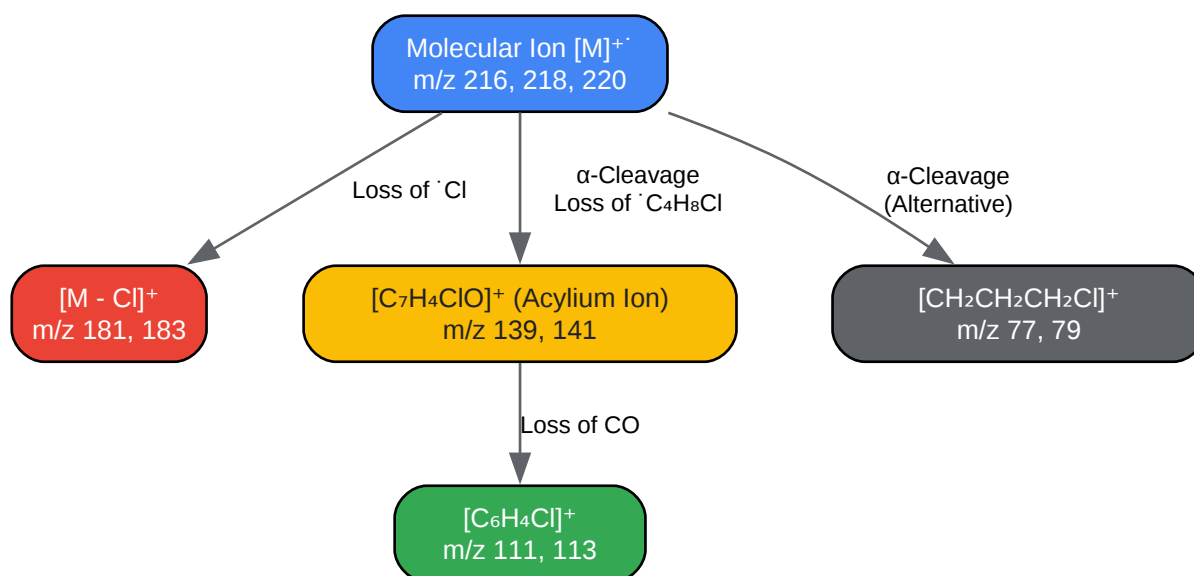
Ion	Calculated m/z	Relative Abundance
$[M]^+$ ( $C_{10}H_{10}^{35}Cl_2O$ )	216.0109	100%
$[M+2]^+$ ( $C_{10}H_{10}^{35}Cl^{37}ClO$ )	218.0080	~65%
$[M+4]^+$ ( $C_{10}H_{10}^{37}Cl_2O$ )	220.0050	~10%

This distinctive 100:65:10 ratio is a powerful validation of the presence of two chlorine atoms in the molecule.<sup>[1]</sup>

## Electron Ionization Mass Spectrometry (GC-MS)

Causality: Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation of the molecule.<sup>[2]</sup> This fragmentation pattern serves as a structural "fingerprint" and provides crucial information about the constituent parts of the molecule. Key fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangements.

Predicted Fragmentation Pathway:



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Caption: Predicted EI-MS fragmentation of the target molecule.

- $\alpha$ -Cleavage: The most probable fragmentation is the cleavage of the bond between the carbonyl group and the butyl chain, yielding a stable 2-chlorobenzoyl acylium ion (m/z 139/141).<sup>[2]</sup> This is often the base peak.
- Loss of CO: The acylium ion can subsequently lose a neutral carbon monoxide molecule to form the 2-chlorophenyl cation (m/z 111/113).
- Loss of Chlorine: Loss of a chlorine radical from the molecular ion can produce a fragment at m/z 181/183.

## Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For our target compound, we expect to see clear signals for the ketone and the carbon-chlorine bonds, as well as features of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
- Place a single drop of the neat liquid sample directly onto the crystal.
- Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400  $\text{cm}^{-1}$ .
- Clean the crystal thoroughly after analysis.

Predicted IR Absorptions:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic Ring
~2960-2850	C-H Stretch	Aliphatic (Butyl Chain)
~1690	C=O Stretch	Aryl Ketone
~1590, ~1470	C=C Stretch	Aromatic Ring
~750	C-H Out-of-Plane Bend	ortho-Disubstituted Ring
~780-680	C-Cl Stretch	Aryl & Alkyl Halide[3]

The most diagnostic peak is the strong absorption around 1690  $\text{cm}^{-1}$ , which is characteristic of an aryl ketone where the carbonyl group is conjugated with the aromatic ring.

## Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Assembling the Pieces

NMR is the most powerful tool for structure elucidation, providing detailed information about the carbon skeleton and the local electronic environment of each proton. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[4]

Experimental Protocol: NMR Sample Preparation

- Accurately weigh approximately 10-20 mg of the sample.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00 ppm), if not already present in the solvent.
- Cap the tube and vortex gently to ensure a homogeneous solution.
- Insert the sample into the NMR spectrometer for analysis.

## $^{13}\text{C}$ and DEPT NMR

Causality:  $^{13}\text{C}$  NMR reveals the number of unique carbon environments in the molecule. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment further differentiates these carbons into  $\text{CH}_3$ ,  $\text{CH}_2$ ,  $\text{CH}$ , and quaternary (C) carbons.

Predicted  $^{13}\text{C}$  NMR Data (in  $\text{CDCl}_3$ ):

- Signal Count: The molecule has 10 carbons. Due to symmetry, the aromatic ring will show 6 distinct signals. The butyl chain has 4 carbons, each in a unique environment. Therefore, a total of 10 signals are expected.
- Chemical Shifts:
  - $\delta$  ~198 ppm: Carbonyl carbon ( $\text{C}=\text{O}$ ).
  - $\delta$  ~125-140 ppm: 6 aromatic carbons.
  - $\delta$  ~45 ppm: Aliphatic carbon attached to chlorine ( $-\text{CH}_2\text{Cl}$ ).<sup>[5]</sup>
  - $\delta$  ~25-40 ppm: Remaining two aliphatic carbons ( $-\text{CH}_2-$ ).

Predicted $\delta$ (ppm)	Carbon Type (from DEPT)	Assignment
~198	C	C=O
~138	C	C-C=O (Aromatic)
~132	C	C-Cl (Aromatic)
~131	CH	Aromatic CH
~130	CH	Aromatic CH
~129	CH	Aromatic CH
~127	CH	Aromatic CH
~44.8	CH <sub>2</sub>	-CH <sub>2</sub> -Cl
~37.5	CH <sub>2</sub>	-CH <sub>2</sub> -C=O
~26.3	CH <sub>2</sub>	-CH <sub>2</sub> -CH <sub>2</sub> Cl

## <sup>1</sup>H NMR

Causality: <sup>1</sup>H NMR provides the number of different proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>): The spectrum can be divided into two regions: aromatic and aliphatic.

Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment	Rationale
~7.3-7.8	m (multiplet)	4H	Aromatic Protons	Protons on the ortho-substituted ring will have complex coupling patterns.
~3.65	t (triplet)	2H	-CH <sub>2</sub> -Cl	Deshielded by the adjacent chlorine atom; coupled to the neighboring CH <sub>2</sub> group.
~3.10	t (triplet)	2H	-CH <sub>2</sub> -C=O	Deshielded by the adjacent carbonyl group; coupled to the neighboring CH <sub>2</sub> group.
~2.15	p (pentet)	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	Coupled to the two adjacent CH <sub>2</sub> groups (4 protons), resulting in a pentet.

## 2D NMR - Confirming Connectivity

Causality: While 1D NMR provides the fragments, 2D NMR experiments like COSY, HSQC, and HMBC provide the definitive connections between them.

- COSY (<sup>1</sup>H-<sup>1</sup>H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds).

- Key Expected Correlation: A clear correlation path will be visible from the protons at  $\delta$  ~3.10 ppm to those at  $\delta$  ~2.15 ppm, and from  $\delta$  ~2.15 ppm to  $\delta$  ~3.65 ppm. This unequivocally establishes the linear -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>- connectivity of the butyl chain.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.
  - Key Expected Correlations:
    - Protons at  $\delta$  ~3.10 ppm will correlate with the carbon at  $\delta$  ~37.5 ppm.
    - Protons at  $\delta$  ~2.15 ppm will correlate with the carbon at  $\delta$  ~26.3 ppm.
    - Protons at  $\delta$  ~3.65 ppm will correlate with the carbon at  $\delta$  ~44.8 ppm.
- HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most crucial experiment, showing correlations between protons and carbons over 2-3 bonds. It connects the isolated fragments.

Caption: Key HMBC correlations confirming the molecular backbone.

- Crucial Correlation 1: The protons alpha to the carbonyl group ( $\delta$  ~3.10 ppm) will show a strong correlation to the carbonyl carbon ( $\delta$  ~198 ppm). This links the butyl chain to the ketone.
- Crucial Correlation 2: These same protons ( $\delta$  ~3.10 ppm) will also show a 3-bond correlation to the quaternary aromatic carbon to which the carbonyl is attached ( $\delta$  ~138 ppm).
- Crucial Correlation 3: At least one of the aromatic protons will show a correlation to the carbonyl carbon ( $\delta$  ~198 ppm), definitively linking the 2-chlorophenyl ring to the carbonyl group.

## Conclusion: Synthesis of All Evidence

The structure of **4-Chloro-1-(2-chlorophenyl)-1-oxobutane** is unambiguously confirmed by the collective weight of the evidence. High-resolution mass spectrometry establishes the elemental formula C<sub>10</sub>H<sub>10</sub>Cl<sub>2</sub>O and confirms the presence of two chlorine atoms through the distinct isotopic pattern. Infrared spectroscopy identifies the key functional groups: an aryl

ketone (C=O) and carbon-chlorine (C-Cl) bonds. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the complete bonding framework.  $^1\text{H}$  and  $^{13}\text{C}$  NMR identify all unique proton and carbon environments, while COSY confirms the linear nature of the butyl chain. The final, critical connections between the butyl chain, the carbonyl group, and the 2-chlorophenyl ring are definitively established by key HMBC correlations. This systematic, multi-technique approach provides a self-validating conclusion, leaving no ambiguity as to the final structure.

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